molecular formula C14H25ClN2O4 B15235871 Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate

Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate

Cat. No.: B15235871
M. Wt: 320.81 g/mol
InChI Key: VTIRHDKOSNVUMP-RIAUZDOBSA-N
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Description

Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate is a bicyclic pyrrolidine derivative featuring a hexahydropyrrolo[3,4-b]pyrrole core. The compound is characterized by two carbamate groups: a tert-butyl carbamate at the 1-position and an ethyl carbamate at the 2-position. Its racemic nature indicates an equimolar mixture of enantiomers, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C14H25ClN2O4

Molecular Weight

320.81 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1,2-dicarboxylate;hydrochloride

InChI

InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)10-6-9-7-15-8-11(9)16(10)13(18)20-14(2,3)4;/h9-11,15H,5-8H2,1-4H3;1H/t9-,10+,11+;/m0./s1

InChI Key

VTIRHDKOSNVUMP-RIAUZDOBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2CNC[C@H]2N1C(=O)OC(C)(C)C.Cl

Canonical SMILES

CCOC(=O)C1CC2CNCC2N1C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-b]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexahydropyrrolo[3,4-b]pyrrole core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of tert-butyl and ethyl groups through various functional group transformations.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

  • Key Differences :
    • The pyrrolo[3,2-b]pyrrole core differs in ring fusion compared to the target compound’s pyrrolo[3,4-b]pyrrole system.
    • Only a single tert-butyl carbamate substituent is present, lacking the ethyl carbamate group.
    • Stereochemistry at the 3a and 6a positions is (3αR,6αS), contrasting with the (3aR,6aR) configuration in the target compound.
  • Synthetic Relevance: This mono-substituted analog is a common intermediate in peptidomimetic synthesis, but its reduced steric bulk may lower metabolic stability compared to the dicarboxylate target .

(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

  • Key Differences :
    • Shares the same pyrrolo[3,4-b]pyrrole core but lacks the ethyl carbamate group.
    • Stereochemistry is enantiomerically pure (3aS,6aS), unlike the racemic target compound.
  • Applications : Enantiopure variants like this are often preferred in asymmetric catalysis, as stereochemical homogeneity enhances ligand selectivity .

Functionalized Bicyclic Dicarboxylates

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Structural Contrasts: Contains a tetrahydroimidazo[1,2-a]pyridine core instead of a pyrrolo[3,4-b]pyrrole. Features additional functional groups (cyano, nitro, phenethyl) that enhance π-π stacking but reduce solubility.
  • Physicochemical Data :
    • Melting Point: 243–245°C.
    • Molecular Weight: 568.59 g/mol (estimated).
    • Yield: 51% via one-pot synthesis .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)

  • Key Differences :
    • Similar to 1l but substitutes phenethyl with a benzyl group, altering steric and electronic profiles.
  • Physicochemical Data :
    • Melting Point: 215–217°C.
    • Yield: 55% .

Comparative Data Table

Compound Name Core Structure Substituents Stereochemistry Melting Point (°C) Yield (%)
Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate (Target) Pyrrolo[3,4-b]pyrrole tert-butyl, ethyl carbamates Racemic (2R,3aR,6aR) N/A* N/A*
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Pyrrolo[3,2-b]pyrrole tert-butyl carbamate 3αR,6αS N/A N/A
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate Pyrrolo[3,4-b]pyrrole tert-butyl carbamate 3aS,6aS N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Ethyl, cyano, nitro, phenethyl, oxo N/A 243–245 51
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Ethyl, cyano, nitro, benzyl, oxo N/A 215–217 55

Key Research Findings

Stereochemical Impact : Enantiomerically pure pyrrolo[3,4-b]pyrrole derivatives (e.g., (3aS,6aS)-isomer) are prioritized in drug discovery for their predictable binding modes, whereas racemic mixtures may require resolution for therapeutic use .

Substituent Effects : The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability. The addition of an ethyl carbamate in the target compound may further modulate solubility and bioavailability .

Synthetic Challenges : Multi-step synthesis is typical for bicyclic dicarboxylates, as seen in one-pot methods for tetrahydroimidazo[1,2-a]pyridines (yields ~50–55%) . Similar approaches may apply to the target compound but require optimization for stereochemical control.

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